1-Chloro-3-(3-chloropropyl)-2-(difluoromethoxy)benzene
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Overview
Description
1-Chloro-3-(3-chloropropyl)-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10Cl2F2O It is a derivative of benzene, featuring chloro, chloropropyl, and difluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(3-chloropropyl)-2-(difluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have appropriate substituents.
Propylation: The propyl group is introduced via Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst like aluminum chloride.
Methoxylation: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using difluoromethyl ether and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(3-chloropropyl)-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride to form corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1-Chloro-3-(3-chloropropyl)-2-(difluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-3-(3-chloropropyl)-2-(difluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s chloro and difluoromethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-(3-chloropropyl)-4-(fluoromethoxy)benzene: Similar structure but with a fluoromethoxy group instead of difluoromethoxy.
1-Chloro-3-methoxypropane: Lacks the benzene ring and has a simpler structure.
1-Chloro-3-ethoxypropane: Similar to 1-Chloro-3-methoxypropane but with an ethoxy group.
Uniqueness
1-Chloro-3-(3-chloropropyl)-2-(difluoromethoxy)benzene is unique due to the presence of both chloro and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H10Cl2F2O |
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Molecular Weight |
255.08 g/mol |
IUPAC Name |
1-chloro-3-(3-chloropropyl)-2-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10Cl2F2O/c11-6-2-4-7-3-1-5-8(12)9(7)15-10(13)14/h1,3,5,10H,2,4,6H2 |
InChI Key |
IOKHVYKCHKKULX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(F)F)CCCCl |
Origin of Product |
United States |
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